Caffeic Acid

Description

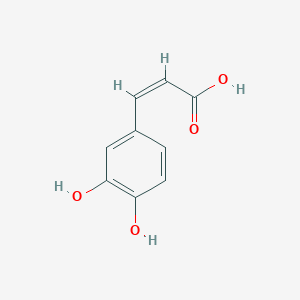

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316055 | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. | |

CAS No. |

501-16-6, 331-39-5, 71693-97-5 | |

| Record name | trans-Caffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | caffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of Phytochemistry: Unraveling the History and Discovery of Caffeic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid, a phenolic compound ubiquitous in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. This in-depth technical guide delves into the historical journey of its discovery, tracing the pioneering efforts of 19th-century chemists who first isolated and characterized this important natural product. We will explore the early experimental protocols that laid the foundation for our modern understanding of phytochemistry, present available quantitative data from historical sources in a structured format, and visualize the biosynthetic pathway of this compound as it was understood in its nascent stages. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a historical context to the ongoing exploration of this compound's therapeutic potential.

A Historical Chronicle: The Emergence of this compound from the Realm of Natural Philosophy

The story of this compound is intrinsically linked to the birth of modern chemistry and the systematic investigation of the chemical constituents of plants, a field that would come to be known as phytochemistry. In the early 19th century, the prevailing theory of vitalism posited that organic compounds could only be produced by living organisms. However, a new generation of chemists began to challenge this notion through rigorous experimentation, seeking to isolate and identify the "active principles" of medicinal plants and other natural sources.

The pivotal moment in the discovery of this compound can be traced back to the work of the German analytical chemist Friedlieb Ferdinand Runge . In his 1820 publication, Neueste Phytochemische Entdeckungen (Latest Phytochemical Discoveries), Runge detailed his extensive experiments on coffee beans.[1] Through a series of chemical tests using various reagents, he identified and differentiated several substances within the beans. Among these were what he termed "Coffee Base" (which would later be identified as caffeine) and, significantly, "this compound No. 1" and "this compound No. 2".[1] This marks the first recorded identification of this compound, distinguishing it from the more prominent alkaloid, caffeine.

While Runge's initial work was groundbreaking, the subsequent decades saw further refinement in the understanding and characterization of this compound and its derivatives. The close chemical relationship between this compound and other compounds, such as chlorogenic acid, presented a significant challenge to early chemists. It was through the persistent efforts of numerous researchers throughout the 19th century that the distinct chemical nature of this compound was firmly established.

Quantitative Analysis of this compound in Historical Natural Products

Early quantitative data on the concentration of this compound in natural products is scarce and often lacks the precision of modern analytical techniques. However, historical records provide valuable insights into the relative abundance of this compound in various plant sources known at the time. The following table summarizes available data from early to mid-19th-century phytochemical studies. It is important to note that these values should be considered estimates, as the methods of extraction and quantification were rudimentary.

| Natural Source | Reported Presence of this compound (Qualitative/Semi-Quantitative) | Reference (Illustrative) |

| Coffee Beans (Coffea arabica) | Identified as a distinct acidic substance alongside "Coffee Base" (caffeine).[1] | Runge, F. F. (1820) |

| Cinchona Bark (Cinchona officinalis) | Investigated for its various organic acid constituents. | Early phytochemical analyses |

| Various fruits and vegetables | Recognized as a widely distributed "plant acid". | General 19th-century botanical chemistry texts |

Early Experimental Protocols for the Isolation and Characterization of this compound

The experimental protocols employed by 19th-century chemists to isolate and characterize this compound were foundational to the field of natural product chemistry. These methods, though lacking the sophistication of modern chromatography and spectroscopy, demonstrate remarkable ingenuity and analytical rigor.

Initial Extraction and Separation

The general workflow for isolating organic acids from plant materials in the 19th century involved a series of extraction and precipitation steps. The following is a generalized protocol based on the techniques available to chemists like Runge:

Methodology:

-

Extraction: The plant material, such as finely ground coffee beans, was subjected to extraction with a solvent, typically hot water or ethanol, to dissolve the soluble organic compounds.

-

Clarification: The resulting extract was often treated with a clarifying agent, such as lead acetate, to precipitate tannins and other interfering substances.

-

Removal of Clarifying Agent: The excess lead was then removed by bubbling hydrogen sulfide gas through the solution, which precipitated lead sulfide.

-

Concentration and Crystallization: The clarified and purified extract was then concentrated by evaporation, and the organic acids were allowed to crystallize out of the solution.

-

Fractional Crystallization: Different acids were then separated based on their varying solubilities in different solvents and their distinct crystalline forms, a painstaking process known as fractional crystallization.

Early Characterization Techniques

Once isolated, the putative this compound crystals were subjected to a series of chemical and physical tests for characterization:

-

Elemental Analysis: The elemental composition of the compound was determined using combustion analysis, a technique refined by chemists like Justus von Liebig. This provided the empirical formula of the substance.

-

Acid-Base Titration: The acidic nature of the compound was confirmed by titration with a standard base.

-

Color Reactions: The response of the compound to various chemical reagents, which produced characteristic color changes, was a key identification tool. For instance, reactions with ferric chloride were often used to detect phenolic compounds.

-

Melting Point Determination: The melting point of the crystalline solid was a crucial physical constant used to assess its purity and identity.

Biosynthesis of this compound: An Early Perspective

The intricate biochemical pathways of natural product synthesis were far from being understood in the 19th century. However, early chemists laid the groundwork for our current knowledge by recognizing that certain organic compounds were consistently found together in plants, suggesting a metabolic relationship. The biosynthesis of this compound is now known to be part of the phenylpropanoid pathway, a major route for the production of a vast array of plant secondary metabolites.

While the enzymatic steps (PAL: Phenylalanine ammonia-lyase, C4H: Cinnamate 4-hydroxylase, C3H: p-Coumarate 3-hydroxylase) were not known to 19th-century scientists, they observed the co-occurrence of these related phenylpropanoids in plant extracts, leading to early speculations about their biogenetic connections.

Conclusion

The discovery of this compound by Friedlieb Ferdinand Runge in the early 19th century was a significant milestone in the nascent field of phytochemistry. The early, meticulous, and often arduous experimental work of Runge and his contemporaries paved the way for our modern understanding of this versatile natural product. By appreciating the historical context of its discovery, researchers today can gain a deeper understanding of the foundational principles of natural product chemistry and continue to build upon this rich legacy in the ongoing quest for novel therapeutics. This guide provides a foundational reference for professionals in the field, bridging the gap between the historical origins and the current state of this compound research.

References

A Preliminary Investigation into the Antioxidant Mechanisms of Caffeic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid (3,4-dihydroxycinnamic acid), a ubiquitous phenolic compound in the plant kingdom, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a preliminary investigation into the multifaceted antioxidant mechanisms of this compound. It delves into its capacity for direct free radical scavenging and metal chelation, and its influence on the activity of crucial antioxidant enzymes. Furthermore, this guide explores the modulation of key signaling pathways, namely the Nrf2 and MAPK pathways, which are central to the cellular antioxidant defense system. Detailed experimental protocols for assessing these antioxidant activities are provided, alongside a quantitative summary of this compound's efficacy. Visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding of its mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial for mitigating oxidative damage by neutralizing ROS. This compound, a hydroxycinnamic acid, is a prominent natural antioxidant found in a variety of foods, including coffee, fruits, and vegetables. Its chemical structure, featuring a catechol ring and a conjugated double bond, endows it with robust radical-scavenging capabilities. Beyond direct antioxidant actions, this compound also exhibits indirect antioxidant effects by modulating endogenous defense systems. This guide provides a detailed overview of these mechanisms.

Direct Antioxidant Mechanisms

Free Radical Scavenging Activity

This compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the oxidative chain reaction. The primary assays used to evaluate this activity are the DPPH and ABTS assays.

Data Presentation: Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| DPPH | 5.9 | Ascorbic Acid | 43.2 | [1] |

| DPPH | 50 | Trolox | 56 | [2] |

| ABTS | 12 | Chrysin | - | [1] |

Metal Chelating Activity

Transition metals, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound, with its ortho-dihydroxy substitution on the aromatic ring, can chelate these metal ions, rendering them inactive and preventing the generation of these damaging radicals. This action contributes significantly to its overall antioxidant capacity.

Indirect Antioxidant Mechanisms

Modulation of Antioxidant Enzymes

This compound can enhance the body's endogenous antioxidant defenses by upregulating the activity of key antioxidant enzymes.

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

Data Presentation: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect | Cell/Tissue Type | Quantitative Data | Reference |

| Superoxide Dismutase (SOD) | Increased activity | Rat Heart | Pretreatment with 15 mg/kg this compound significantly increased SOD activity in isoproterenol-induced myocardial infarcted rats. | [3] |

| Catalase (CAT) | Increased activity | Rat Heart | Pretreatment with 15 mg/kg this compound significantly increased CAT activity in isoproterenol-induced myocardial infarcted rats. | [3] |

| Glutathione Peroxidase (GPx) | Increased activity | Rat Heart | Pretreatment with 15 mg/kg this compound significantly increased GPx activity in isoproterenol-induced myocardial infarcted rats. | [3] |

Modulation of Signaling Pathways

This compound can influence cellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the nuclear translocation of Nrf2.[4] One proposed mechanism involves the covalent modification of active cysteine residues on Keap1 by this compound, which disrupts the Keap1-Nrf2 interaction.[5] This allows Nrf2 to move into the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of antioxidant genes, including those encoding for SOD, CAT, and GPx. Molecular docking studies have indicated a potential interaction of this compound with the Nrf2 binding site in the Keap1 protein.[6]

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including the response to oxidative stress. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate MAPK signaling. For instance, it can inhibit the phosphorylation of ERK, JNK, and p38, which can in turn influence downstream cellular responses, including the expression of inflammatory and antioxidant genes.[7][8] Studies have shown that this compound can directly interact with and inhibit the kinase activity of ERK1/2.[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Test sample (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol) at various concentrations.

-

Positive control (e.g., ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of the test sample and positive control.

-

In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Test sample (this compound) at various concentrations

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test sample and positive control.

-

Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Superoxide Dismutase (SOD) Activity Assay

This assay often employs an indirect method where a superoxide-generating system (e.g., xanthine/xanthine oxidase) is used, and the inhibition of a superoxide-dependent reaction (e.g., reduction of cytochrome c or nitroblue tetrazolium) by the sample is measured.

-

Principle: Xanthine oxidase produces superoxide radicals, which reduce a detector molecule. SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of the detector.

-

Reagents:

-

Potassium phosphate buffer (pH 7.8)

-

Xanthine solution

-

Cytochrome c or Nitroblue Tetrazolium (NBT) solution

-

Xanthine oxidase solution

-

Sample containing SOD

-

-

Procedure (using Cytochrome c):

-

Prepare a reaction mixture containing buffer, xanthine, and cytochrome c.

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the increase in absorbance at 550 nm (for cytochrome c reduction) over time.

-

-

Calculation:

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction of the detector molecule by 50%.

-

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm.

-

Reagents:

-

Potassium phosphate buffer (pH 7.0)

-

Hydrogen peroxide solution (e.g., 30 mM)

-

Sample containing catalase

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and the sample.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes).

-

-

Calculation:

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.

-

Glutathione Peroxidase (GPx) Activity Assay

This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance is monitored at 340 nm.

-

Reagents:

-

Phosphate buffer (pH 7.0)

-

Reduced glutathione (GSH) solution

-

Glutathione reductase solution

-

NADPH solution

-

Organic hydroperoxide solution (e.g., tert-butyl hydroperoxide)

-

Sample containing GPx

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

-

Add the sample to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the organic hydroperoxide.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

The GPx activity is calculated from the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm.

-

Visualizations

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound exhibits a robust and multi-pronged antioxidant capacity. Its ability to directly scavenge free radicals and chelate pro-oxidant metals provides an immediate line of defense against oxidative stress. Furthermore, its capacity to enhance the endogenous antioxidant system through the upregulation of key enzymes and the modulation of the Nrf2 and MAPK signaling pathways highlights its potential as a long-term protective agent. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound in diseases associated with oxidative stress. Future investigations should focus on elucidating the precise molecular interactions of this compound with its cellular targets and on translating these in vitro findings into in vivo models to fully realize its potential in drug development.

References

- 1. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protective effect of this compound on cardiac markers and lipid peroxide metabolism in cardiotoxic rats: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents acetaminophen-induced liver injury by activating the Keap1-Nrf2 antioxidative defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound directly targets ERK1/2 to attenuate solar UV-induced skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Caffeic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Phenylpropanoid Pathway, Key Enzymology, and Regulatory Networks

Caffeic acid, a hydroxycinnamic acid, is a pivotal secondary metabolite in plants, serving as a key precursor for the biosynthesis of a vast array of phenolic compounds, including lignins, flavonoids, and coumarins. Its significant antioxidant, anti-inflammatory, and other pharmacological properties have made it a compound of great interest to researchers in plant science, medicine, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a focus on the core biochemical pathway, quantitative enzymatic data, detailed experimental protocols, and the complex regulatory networks that govern its production.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound in plants primarily occurs through the phenylpropanoid pathway, which is fed by the shikimate pathway. The core pathway can be dissected into two main stages: the general phenylpropanoid pathway and the subsequent hydroxylation step leading to this compound.

1.1. The Shikimate Pathway: The Aromatic Amino Acid Precursor

The shikimate pathway is the central route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1] Phenylalanine, the primary precursor for the phenylpropanoid pathway, is synthesized from chorismate, the end product of the shikimate pathway.

1.2. The General Phenylpropanoid Pathway

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate for numerous branching pathways. This process involves the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway and a major regulatory point.[2]

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[3]

-

4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activation is essential for the subsequent downstream reactions.[4]

1.3. Hydroxylation to this compound

The final step in the biosynthesis of this compound is the 3-hydroxylation of p-coumaric acid. This can occur through two principal routes:

-

Direct hydroxylation of p-coumaric acid: The enzyme p-coumarate 3-hydroxylase (C3H), another cytochrome P450 monooxygenase, can directly hydroxylate p-coumaric acid to yield this compound.[5]

-

Hydroxylation of p-coumaroyl-shikimate/quinate: Alternatively, p-coumaroyl-CoA can be esterified to shikimate or quinate by hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT). The resulting p-coumaroyl-shikimate/quinate is then hydroxylated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H), and the caffeoyl-shikimate/quinate is subsequently converted to caffeoyl-CoA or this compound.

The following diagram illustrates the core biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

The efficiency of this compound biosynthesis is determined by the kinetic properties of the enzymes involved. The following tables summarize the reported kinetic parameters (Km and Vmax) for PAL, C4H, and 4CL from various plant sources. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |

| Petroselinum crispum | L-Phenylalanine | 30 - 100 | Not specified | [2] |

| Nicotiana tabacum | L-Phenylalanine | 180 | Not specified | [2] |

| Solanum tuberosum | L-Phenylalanine | 260 | Not specified | [2] |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [6] |

| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [6] |

| Glycine max (GmC4H20) | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | [6] |

| Helianthus tuberosus | trans-Cinnamic acid | 1.5 | 0.15 nkat/mg | [2] |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Plant Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| Morus atropurpurea (Ma4CL3) | 4-Coumaric acid | 10.49 | 4.40 | [7] |

| Morus atropurpurea (Ma4CL3) | This compound | 15.23 | 2.89 | [7] |

| Populus trichocarpa (Ptr4CL3) | 4-Coumaric acid | 19 | 1.2 | [4] |

| Populus trichocarpa (Ptr4CL5) | This compound | 13 | 4.5 | [4] |

| Arabidopsis thaliana (At4CL1) | 4-Coumaric acid | 16 | 4.3 | [8] |

| Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | 19 | 5.2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

3.1. Spectrophotometric Assay of Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol is adapted from a standard method for measuring PAL activity by monitoring the formation of trans-cinnamic acid, which absorbs light at 290 nm.[9]

Materials:

-

Extraction Buffer: 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol.

-

Substrate Solution: 50 mM L-phenylalanine in extraction buffer.

-

Stopping Solution: 5 M HCl.

-

Spectrophotometer and quartz cuvettes.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: In a quartz cuvette, mix 800 µL of extraction buffer and 100 µL of the enzyme extract.

-

Initiate Reaction: Start the reaction by adding 100 µL of the substrate solution.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µL of the stopping solution.

-

Measurement: Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.

-

Calculation: Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid (10,000 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

3.2. Spectrophotometric Assay of 4-Coumarate-CoA Ligase (4CL) Activity

This protocol measures 4CL activity by monitoring the formation of the thioester bond in p-coumaroyl-CoA, which absorbs light at 333 nm.[10]

Materials:

-

Assay Buffer: 200 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

-

Substrate Solution 1: 10 mM p-coumaric acid in 50% ethanol.

-

Substrate Solution 2: 5 mM ATP.

-

Substrate Solution 3: 0.5 mM Coenzyme A.

-

Spectrophotometer and quartz cuvettes.

Procedure:

-

Enzyme Extraction: Prepare the crude enzyme extract as described for the PAL assay.

-

Reaction Mixture: In a quartz cuvette, combine 700 µL of assay buffer, 100 µL of Substrate Solution 1, 50 µL of Substrate Solution 2, and 50 µL of Substrate Solution 3.

-

Initiate Reaction: Start the reaction by adding 100 µL of the enzyme extract.

-

Measurement: Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

Calculation: Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M⁻¹ cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 nmol of p-coumaroyl-CoA per minute.

3.3. HPLC Analysis of this compound and its Precursors

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of cinnamic acid, p-coumaric acid, and this compound.[11][12]

Materials:

-

HPLC system with a C18 reverse-phase column and a UV detector.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standards: Cinnamic acid, p-coumaric acid, and this compound.

-

Extraction Solvent: 80% Methanol.

Procedure:

-

Sample Extraction: Homogenize plant tissue in the extraction solvent. Centrifuge to pellet debris and filter the supernatant.

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 280 nm and 320 nm.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

-

Quantification: Create a standard curve for each compound using known concentrations. Quantify the compounds in the plant extracts by comparing their peak areas to the standard curves.

3.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of key genes in the this compound biosynthesis pathway. Specific primer sequences for Arabidopsis thaliana are provided as an example.[13]

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qRT-PCR master mix (e.g., SYBR Green).

-

qRT-PCR instrument.

-

Primers for target genes (PAL, C4H, 4CL, C3'H) and a reference gene (e.g., Actin).

Primer Sequences for Arabidopsis thaliana:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| AtPAL1 | GGTGTTGAGGCTGCTGAAGT | GGTCTGGGAATTTGCTTCCT |

| AtC4H | GCTCTTCATTGGCATGGTTG | TCTCCACCAACAGAGGAACG |

| At4CL1 | TCGCTCTCAACCGTATGGAG | GTTGCTCTTGATGGCGAAGT |

| AtC3'H | GAGGCTCTTGCTTTGCTTTC | AAGCCGTAGCTCCAAAACAA |

| AtActin2 | GGTATTGTGCTGGATTCTGGTG | CAGTTCGTTACAGGAAGTCCCT |

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue and synthesize first-strand cDNA according to the manufacturer's instructions.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with the master mix, primers, and cDNA template.

-

Thermal Cycling: Perform the qRT-PCR with an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a variety of internal and external cues, including plant hormones and environmental stresses.

4.1. Hormonal Regulation: The Role of Jasmonates

Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are key signaling molecules in plant defense and development. They are known to induce the expression of genes in the phenylpropanoid pathway, leading to the accumulation of this compound and its derivatives.[14] The signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors (e.g., MYC2) that upregulate the expression of PAL, C4H, and 4CL.[15]

The following diagram illustrates the jasmonate signaling pathway leading to the activation of phenylpropanoid biosynthesis.

4.2. Environmental Regulation: UV Radiation

Ultraviolet (UV) radiation is a significant environmental stressor that can induce the production of phenolic compounds, including this compound, which act as sunscreens and antioxidants to protect the plant from damage.[16] UV-B radiation is perceived by the photoreceptor UVR8. This leads to a signaling cascade that involves the transcription factor HY5, which can upregulate the expression of phenylpropanoid biosynthesis genes.[17]

The following diagram illustrates a simplified UV radiation signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the biosynthesis of this compound in plants, from sample preparation to data analysis.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the biosynthesis of this compound. By understanding the core pathway, utilizing the provided quantitative data and experimental protocols, and considering the complex regulatory networks, researchers can effectively design and execute experiments to further elucidate the intricate mechanisms of this compound production in plants and explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits UVB-induced Inflammation and Photocarcinogenesis Through Activation of Peroxisome Proliferator-activated Receptor-γ in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sunlongbiotech.com [sunlongbiotech.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. jpgt.upg-ploiesti.ro [jpgt.upg-ploiesti.ro]

- 13. Frontiers | The Arabidopsis R2R3 MYB Transcription Factor MYB15 Is a Key Regulator of Lignin Biosynthesis in Effector-Triggered Immunity [frontiersin.org]

- 14. The involvement of the phenylpropanoid and jasmonate pathways in methyl jasmonate-induced soft rot resistance in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sources and Distribution of Caffeic Acid in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of caffeic acid, a significant polyphenol found throughout the plant kingdom. It details its natural sources, distribution within plant tissues, biosynthetic pathways, and the experimental protocols used for its extraction and quantification.

Introduction to this compound

This compound, chemically known as 3,4-dihydroxycinnamic acid, is a hydroxycinnamic acid that is synthesized by all plants as a key intermediate in the biosynthesis of lignin.[1][2] It is not related to caffeine, despite its name originating from its presence in coffee.[1] As a phenolic compound, this compound and its derivatives, such as chlorogenic acid and rosmarinic acid, are potent antioxidants that play a role in plant defense mechanisms.[3][4] These compounds are of significant interest to researchers due to their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][5] this compound is present in various forms, including free acid, esters (with quinic acid to form chlorogenic acids), glycosides, and amides.[4][6]

Natural Sources and Quantitative Data

This compound is ubiquitously distributed across a vast array of plant families.[6] While it is present in virtually all plants that undergo lignification, its concentration varies significantly between species and even between different tissues of the same plant.[2][7] The richest sources are typically found in herbs, spices, coffee, and select fruits and vegetables.[3][8]

The following tables summarize the quantitative data of this compound and its major derivatives in various plant sources.

Table 1: this compound Content in Selected Herbs and Spices

| Plant Species | Common Name | Plant Part | This compound Content (mg/100g dry weight unless noted) | Reference |

| Origanum vulgare | Oregano | Leaves | High levels reported | [8][9] |

| Rosmarinus officinalis | Rosemary | Leaves | High levels reported | [8][9] |

| Salvia officinalis | Sage | Leaves | ~20 mg/100g | [1][9] |

| Thymus vulgaris | Thyme | Leaves | ~20 mg/100g | [1][9] |

| Mentha spicata | Spearmint | Leaves | ~20 mg/100g | [1] |

| Cinnamomum verum | Ceylon Cinnamon | Bark | ~22 mg/100g | [1] |

| Illicium verum | Star Anise | Fruit | ~22 mg/100g | [1] |

Table 2: this compound Content in Selected Fruits and Vegetables

| Plant Species | Common Name | Plant Part | This compound Content (mg/100g fresh weight unless noted) | Reference |

| Aronia melanocarpa | Black Chokeberry | Fruit | 141 mg/100g | [1] |

| Helianthus annuus | Sunflower | Seeds | 8 mg/100g | [1] |

| Prunus domestica | Prune | Fruit | ~1 mg/100g | [1] |

| Prunus armeniaca | Apricot | Fruit | ~1 mg/100g | [1] |

| Ipomoea batatas | Sweet Potato | Peel Extract | 0.1415 mg/100mg | [10] |

| Solanum xanthocarpum | Kantakari | Roots | 0.161% (dry weight) | [7] |

| Solanum xanthocarpum | Kantakari | Stem | 0.100% (dry weight) | [7] |

Table 3: this compound and Derivatives in Beverages

| Beverage | Source | Analyte | Concentration | Reference |

| Brewed Coffee | Coffea spp. | This compound | 63.1 - 96.0 mg/100ml | [1] |

| Brewed Coffee | Coffea spp. | Total Chlorogenic Acids | ~190 mg per cup | [6] |

| Red Wine | Vitis vinifera | This compound | 2 mg/100ml | [1] |

Distribution in the Plant Kingdom

This compound is a constituent of numerous plant families, including but not limited to:

-

Apiaceae (Umbelliferae)

-

Asteraceae (Compositae)

-

Brassicaceae (Cruciferae)

-

Cucurbitaceae

-

Lamiaceae (Labiatae)

-

Leguminosae

-

Rosaceae

-

Solanaceae[6]

Its distribution within a plant is heterogeneous. For instance, in Solanum xanthocarpum, the roots and stem contain the highest levels of free this compound, whereas the fruits and leaves have the highest total phenolic content, which includes this compound derivatives.[7] In many plants, this compound is often esterified with quinic acid to form various isomers of chlorogenic acid, or with other molecules, which can then be localized in different cellular compartments or tissues.[6][11]

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, which is a branch of the shikimic acid pathway.[12][13] This metabolic route is fundamental for the production of thousands of secondary metabolites, including lignin, flavonoids, and other phenolics.

The core pathway to this compound involves the following key enzymatic steps:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce Cinnamic Acid .

-

Cinnamic Acid is then hydroxylated by Cinnamic Acid 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-Coumaric Acid .

-

Finally, p-Coumaric Acid undergoes another hydroxylation, catalyzed by p-Coumarate 3-Hydroxylase (C3H) , to yield This compound .[5][14]

This compound serves as a crucial precursor for a variety of other compounds. For example, it can be methylated by caffeate O-methyltransferase to form ferulic acid, a direct precursor to coniferyl alcohol, a primary building block of lignin.[1] It is also a substrate for the synthesis of esters like rosmarinic acid.[14]

Experimental Protocols

The accurate determination of this compound content in plant matrices requires robust extraction and analytical methodologies.

The choice of extraction method and solvent is critical for achieving high recovery of this compound.

Objective: To efficiently extract this compound and its derivatives from dried plant material.

Method 1: Heat Reflux Solvent Extraction This protocol is adapted from a study on Echinacea purpurea adventitious roots.[15]

-

Sample Preparation: Dry the plant material (e.g., roots, leaves) in a forced-air oven at 40°C to a moisture content of approximately 10%. Grind the dried material into a fine powder and store at -20°C, protected from light.[15]

-

Apparatus: Round bottom flask, condenser, heating mantle.

-

Procedure:

-

Weigh 2 g of the powdered plant material and place it into a round bottom flask.

-

Add 40 mL of 60% aqueous ethanol (v/v) to the flask.

-

Set up the reflux apparatus and heat the mixture to 60°C.

-

Maintain the extraction for 2 hours with continuous stirring.[15]

-

After extraction, cool the mixture and centrifuge to separate the supernatant from the solid residue.

-

Collect the supernatant and filter it through a 0.22 µm or 0.45 µm filter prior to HPLC analysis.

-

Method 2: Ultrasound-Assisted Extraction (UAE) This protocol is based on an optimized method for Coriandrum sativum.[16]

-

Sample Preparation: As described in Method 1.

-

Apparatus: Ultrasonic bath, centrifuge tubes.

-

Procedure:

-

Weigh an appropriate amount of powdered plant material (e.g., 1.5 g) into a centrifuge tube.

-

Add the extraction solvent (e.g., 10 mL of 50% aqueous methanol) to achieve the desired solvent-to-solid ratio.[16]

-

Place the tube in an ultrasonic bath set to 70°C.

-

Sonicate the mixture for 10 minutes.[16]

-

Centrifuge the mixture at 6000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm nylon filter for subsequent analysis.[16]

-

HPLC coupled with a UV or Diode Array Detector (DAD) is the standard technique for the quantification of this compound.[10][17][18]

Objective: To separate and quantify this compound in a plant extract.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

-

Chromatographic Conditions (General Protocol):

-

Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

-

Mobile Phase A: 0.2% phosphoric acid in HPLC-grade water.[10][17]

-

Elution Program: An isocratic program can be used, for example, 45% Mobile Phase B for 20 minutes.[17] Alternatively, a gradient system can be employed for complex extracts.

-

Column Temperature: 30°C.[17]

-

Injection Volume: 5-20 µL.[17]

-

-

Quantification Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1 to 100 µg/mL).[19]

-

Calibration: Inject the standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered plant extract.

-

Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.[10]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. This compound: Uses, side effects, and sources [medicalnewstoday.com]

- 4. In what foods and plants does this compound occur?_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inverse.com [inverse.com]

- 10. wjpmr.com [wjpmr.com]

- 11. On the distribution of this compound and the chlorogenic acid isomers in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant-Derived this compound and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 16. mdpi.com [mdpi.com]

- 17. scielo.br [scielo.br]

- 18. What analytical methods test this compound powder quality? - Fairir Biotech [fairirbiotech.com]

- 19. phcogj.com [phcogj.com]

Initial Screening of Caffeic Acid for Novel Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in a variety of plant-based foods and beverages, including fruits, vegetables, coffee, and wine.[1][2] As a prominent member of the hydroxycinnamic acid class, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[3][4] This technical guide provides an in-depth overview of the initial screening of this compound for novel biological activities, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

This compound's chemical structure, featuring a phenolic ring and an acrylic acid moiety, underpins its multifaceted pharmacological effects.[3][5] It is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.[3][5][6] Furthermore, emerging research has illuminated its role in modulating critical cellular signaling pathways involved in inflammation, carcinogenesis, neurodegeneration, and microbial pathogenesis.[7][8][9][10] This guide aims to consolidate the current knowledge and provide a practical framework for the continued exploration of this compound's therapeutic potential.

Antioxidant Activity

This compound's antioxidant properties are a cornerstone of its biological effects.[5] It acts as a primary antioxidant by donating hydrogen atoms to neutralize free radicals and as a secondary antioxidant by chelating pro-oxidant metal ions like iron and copper.[3][5]

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its hydroxyl groups to free radicals, which stabilizes the radical and terminates the chain reaction.[3][5] The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the conjugated side chain.[3][6]

The secondary antioxidant mechanism involves the chelation of metal ions, such as Fe²⁺ and Cu²⁺, by the ortho-dihydroxyl groups of this compound.[3][6] This prevents the participation of these metals in Fenton-type reactions, which generate highly reactive hydroxyl radicals.[6]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be quantified using various in vitro assays. The table below summarizes key data from representative studies.

| Assay | Method | Key Findings | Reference |

| DPPH Radical Scavenging | Spectrophotometric | IC50 values of 18.6 µM for some this compound analogues. | [11] |

| Nitric Oxide (NO) Scavenging | Spectrophotometric | IC50 values ranging from 2.4 to 21.0 µM for various this compound esters in inhibiting nitrite accumulation. | [12] |

| Hydroxyl Radical Scavenging | Electron Paramagnetic Resonance (EPR) | This compound inhibits the formation of hydroxyl radicals. | [13] |

| Xanthone-Mediated Photosensitization | Electron Paramagnetic Resonance (EPR) | This compound inhibits hydroxyl radical formation by quenching the excited state of xanthone. | [13] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

Signaling Pathway Visualization

Caption: Antioxidant mechanisms of this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[8][12]

Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are mediated through several mechanisms, including:

-

Inhibition of NF-κB: this compound and its derivatives, such as this compound phenethyl ester (CAPE), are potent inhibitors of Nuclear Factor-kappa B (NF-κB) activation, a key transcription factor that regulates the expression of pro-inflammatory genes.[7][10][14]

-

Modulation of MAPK and STAT3 Pathways: It can modulate the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are involved in inflammatory responses.[7][9][15]

-

Inhibition of Pro-inflammatory Enzymes: this compound can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase, thereby reducing the production of prostaglandins and leukotrienes.[8][10]

-

Reduction of Pro-inflammatory Cytokines: It has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][16][17]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been demonstrated in various in vitro and in vivo models.

| Cell/Animal Model | Inflammatory Stimulus | Key Findings | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | This compound derivatives inhibited NO production with IC50 values from 2.4 to 21.0 µM. | [12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Resistin | 20 µM this compound decreased IL-8 production and TLR4 expression. | [3] |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | - | This compound repressed IL-6 and TNF-α production. | [8] |

| DSS-induced Colitis Mice | Dextran Sulfate Sodium (DSS) | This compound supplementation decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [17] |

| RAW 264.7 Macrophages | Streptococcus mutans | 100 µM this compound reduced nitrite and TNF-α accumulation by about 50%. | [18] |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol describes how to measure the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Griess Reagent

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound.

Signaling Pathway Visualization

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound has demonstrated promising anticancer effects in various cancer cell lines and animal models.[1][2][9] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis.[1][9]

Mechanisms of Anticancer Action

The anticancer properties of this compound are attributed to:

-

Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[2][9]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[1]

-

Anti-angiogenesis: this compound can inhibit the formation of new blood vessels that supply nutrients to tumors by suppressing the expression of Vascular Endothelial Growth Factor (VEGF).[9]

-

Inhibition of Metastasis: It has been shown to reduce the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).[1]

-

Pro-oxidant Activity in Cancer Cells: Interestingly, while acting as an antioxidant in normal cells, this compound can exhibit pro-oxidant effects in cancer cells, leading to oxidative DNA damage and apoptosis.[1]

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of this compound against various cancer cell lines are summarized below.

| Cancer Cell Line | Assay | Key Findings | Reference |

| Lung Cancer Cells (A549) | - | IC50 for TMEM16A inhibition was 29.47 ± 3.19 μM. | [9] |

| Cervical Cancer Cells (HeLa) | - | This compound in combination with 5-FU showed synergistic apoptotic effects. | [2] |

| Breast Cancer Cells (MCF-7) | Proliferation Assay | This compound suppressed proliferation and survival. | [1] |

| Colon Cancer Cells | - | This compound exerts antitumor properties via AMPK activation. | [1] |

| Pancreatic Cancer Cells (AsPC-1, BxPC-3) | - | IC50 values were 19.44 mM and 24.3 mM, respectively. | [19] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

Workflow Visualization

References

- 1. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. What is the antioxidant activity of this compound during medication use?_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Experimental Evidence of this compound’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adjuvant Properties of this compound in Cancer Treatment [mdpi.com]

- 10. Therapeutic potential of this compound phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant Activity of this compound through a Novel Mechanism under UVA Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. Adjuvant Properties of this compound in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | this compound Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice [frontiersin.org]

- 18. Antimicrobial and Anti-Inflammatory this compound Improves Killing by Macrophages IADR Abstract Archives [iadr.abstractarchives.com]

- 19. researchgate.net [researchgate.net]

The In Vivo Journey of Caffeic Acid: A Technical Guide to its Metabolism and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a ubiquitous phenolic compound found in a plethora of plant-based foods and beverages, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic efficacy is intrinsically linked to its metabolic fate and bioavailability within a biological system. This technical guide provides a comprehensive overview of the in vivo metabolism and bioavailability of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of metabolic and signaling pathways are presented to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.